molecular formula C19H18O4S B2502984 (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate CAS No. 622360-61-6

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No. B2502984
CAS RN: 622360-61-6
M. Wt: 342.41
InChI Key: QYZYGSAVIMRBFG-GDNBJRDFSA-N
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Description

The compound "(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate" is a chemically synthesized molecule that belongs to the class of organic compounds known as benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The specific structure of this compound suggests it has a benzofuran backbone with additional substituents that include a 3-methylthiophen-2-yl group and a 2,2-dimethylpropanoate moiety.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do offer insights into related benzofuran derivatives. For instance, the synthesis of a similar compound, "2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran," involved a Lewis acid-catalyzed reaction starting from 2,4-dimethylphenol and a substituted acetophenone . This suggests that the synthesis of the compound might also involve a catalyzed reaction, possibly starting from a methylthiophen and a suitable dienophile to form the benzofuran core through a hetero Diels-Alder reaction or a similar cyclization process.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the orientation of the substituent groups relative to the benzofuran plane. In the case of "2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran," the 4-bromophenyl ring is slightly rotated out of the plane, indicating that steric factors influence the overall geometry . For the compound , we can infer that the 3-methylthiophen-2-yl group may also influence the molecular conformation and possibly the electronic properties of the molecule.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, primarily due to the reactivity of the furan ring and the substituent groups. The papers do not provide specific reactions for the compound , but based on the structure, it could potentially undergo electrophilic substitution reactions at the furan ring or nucleophilic addition reactions at the carbonyl group of the 2,2-dimethylpropanoate moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's optical and electronic properties. The paper on a related compound discusses the use of X-ray diffraction (XRD) and theoretical methods such as Density Functional Theory (DFT) to study geometrical parameters, vibration frequencies, and optical properties . These techniques could be applied to the compound to determine its physical and chemical properties, such as solubility, melting point, and reactivity.

Scientific Research Applications

Photochemical Reactions

The study by Kawase et al. (1974) explored the photochemical reactions of benzofuran derivatives with benzophenone and benzaldehyde, producing corresponding oxetanes and dimers under various conditions, indicating the reactivity of these compounds under light-induced conditions (Kawase, Yamaguchi, Ochiai, & Horita, 1974).

Solvent Dependent Reactions

Saito et al. (1998) found that photochemical reactions of certain oxopropanoates vary significantly with the solvent, affecting the yield of benzocyclobutenols and naphthalenones. This study showcases how solvent choice impacts the outcomes of photochemical reactions involving complex organic molecules (Saito, Kamei, Kuribara, Yoshioka, & Hasegawa, 1998).

Molecular Wiring and Optoelectronic Properties

Wang et al. (2006) synthesized pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, exploring their structural, redox, and optoelectronic properties. This research contributes to the understanding of how molecular wiring can be utilized in developing advanced materials with specific electronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).

Halogenation and Electrophilic Substitution

Baciocchi et al. (1976) investigated the halogenation of benzofuran and benzothiophen derivatives, revealing the role of adduct formation in electrophilic aromatic substitution. This work enhances our understanding of how halogenation can be controlled and utilized in synthetic chemistry (Baciocchi, Clementi, & Sebastiani, 1976).

Catalytic Applications

Martins et al. (2016) synthesized and characterized a sulfonated Schiff base dimethyltin(IV) coordination polymer, applying it as a catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions. This study highlights the potential of utilizing complex organometallic compounds as catalysts in environmentally friendly chemical processes (Martins, Hazra, Silva, & Pombeiro, 2016).

Future Directions

While specific future directions for this compound are not available, adaptive trials in stroke research offer future directions to support the adoption of adaptive trial designs in neurological research .

properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c1-11-7-8-24-16(11)10-15-17(20)13-6-5-12(9-14(13)23-15)22-18(21)19(2,3)4/h5-10H,1-4H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZYGSAVIMRBFG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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